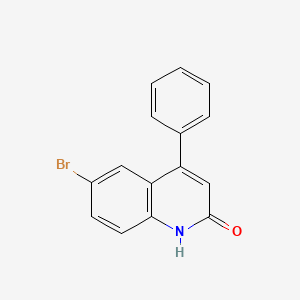

6-bromo-4-phenyl-1H-quinolin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromo-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-11-6-7-14-13(8-11)12(9-15(18)17-14)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZOFVAFTZRSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354211 | |

| Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178490-58-9 | |

| Record name | 6-bromo-4-phenyl-1H-quinolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to the Quinolin-2-one Core Structure

The formation of the foundational quinolin-2-one ring system can be achieved through several reliable and well-documented synthetic pathways.

Historically significant methods for quinoline (B57606) synthesis rely on the cyclization and condensation of aromatic amines with various carbonyl-containing compounds. iipseries.org Among the most prominent are the Conrad-Limpach-Knorr, Doebner-von Miller, and Skraup syntheses.

The Conrad-Limpach-Knorr synthesis is particularly relevant for accessing quinolin-2-one and quinolin-4-one structures. This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The regiochemical outcome—whether a 2-quinolone or a 4-quinolone is formed—can be controlled by the reaction conditions. Lower temperatures typically favor the formation of a β-aminoacrylate intermediate via attack at the keto group, which then cyclizes to the 4-quinolone (the enol form of which is a 4-hydroxyquinoline). wikipedia.orgquimicaorganica.org Conversely, higher temperatures can promote reaction at the ester group, leading to a β-ketoanilide intermediate that cyclizes to the 2-quinolone. wikipedia.org

The Doebner-von Miller reaction is another cornerstone of quinoline synthesis, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgslideshare.net This reaction is generally catalyzed by strong acids and proceeds through a series of conjugate additions and cyclizations, followed by oxidation to yield the aromatic quinoline ring. wikipedia.orgacs.orgsynarchive.com While versatile, it often requires harsh conditions. iipseries.org

Table 1: Overview of Classical Quinolinone Synthesis Reactions

| Reaction Name | Reactants | Key Intermediate(s) | Typical Product(s) |

|---|---|---|---|

| Conrad-Limpach-Knorr | Aniline, β-ketoester | Schiff base, β-aminoacrylate, β-ketoanilide | 4-Hydroxyquinolines, Quinolin-2-ones |

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Conjugate addition adduct, Dihydroquinoline | Substituted Quinolines |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Acrolein (formed in situ) | Quinoline (unsubstituted) |

Emerging as highly efficient and versatile alternatives to classical methods, multicomponent reactions (MCRs) construct complex molecules from three or more starting materials in a single synthetic operation. rsc.orgrsc.org This approach is celebrated for its high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.orgresearchgate.net

Several MCRs, such as the Povarov and Friedländer reactions, have been adapted for quinoline synthesis. For instance, a Povarov-type MCR can involve the [4+2] cycloaddition of an imine (generated in situ from an aniline and an aldehyde) with an alkyne to build the substituted quinoline core in one pot. rsc.org These methods often proceed under milder conditions than their classical counterparts and can be catalyzed by various Lewis or Brønsted acids. rsc.orgresearchgate.net

Specific Synthetic Approaches to 6-Bromo-4-phenyl-1H-quinolin-2-one

The synthesis of the title compound requires specific strategies to ensure the correct placement of both the bromine atom and the phenyl group on the quinolinone framework.

Achieving regioselective bromination at the C6 position of the quinolinone ring is most reliably accomplished by employing a starting material that already contains the bromine atom at the desired position. The use of 4-bromoaniline (B143363) as the aromatic amine precursor in a classical cyclization reaction is the most direct and widely practiced strategy. atlantis-press.com

When 4-bromoaniline is subjected to a Conrad-Limpach-Knorr type reaction, the bromine atom remains at its position on the benzene (B151609) ring, which ultimately becomes the 6-position of the resulting quinolinone. This approach circumvents the challenges of regioselectivity and potential side reactions associated with the direct bromination of a pre-formed quinolinone ring, which could lead to a mixture of brominated isomers. A documented synthesis of 6-bromo-4-methyl-2-(1H)-quinolinone from N-(4-bromophenyl)-3-oxobutyramide (itself made from 4-bromoaniline) exemplifies this effective strategy. prepchem.com

The phenyl group at the C4 position can be introduced either during the initial ring-forming cyclization or through a subsequent modification of a pre-formed quinolinone core.

One approach involves a Conrad-Limpach reaction using 4-bromoaniline and a phenyl-containing β-ketoester, such as ethyl benzoylacetate . The condensation and subsequent thermal cyclization would directly yield the 6-bromo-4-phenyl substituted quinolinone skeleton. wikipedia.org

Alternatively, modern cross-coupling reactions provide a powerful and modular route. A Suzuki-Miyaura coupling can be employed to attach the phenyl group. This would typically involve the synthesis of an intermediate like 6-bromo-4-chloroquinolin-2-one, followed by a palladium-catalyzed reaction with phenylboronic acid . nih.govnih.gov The Suzuki reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. researchgate.netarkat-usa.org

Table 2: Comparison of Strategies for C4-Phenyl Group Introduction

| Strategy | Description | Key Reagents | Advantages |

|---|---|---|---|

| Cyclization-Based | Phenyl group is incorporated during the initial ring formation. | 4-bromoaniline, Ethyl benzoylacetate | Convergent, fewer steps post-cyclization. |

| Cross-Coupling | Phenyl group is added to a pre-formed quinolinone core. | 6-bromo-4-halo-quinolinone, Phenylboronic acid, Pd catalyst | Modular, allows for late-stage diversification. |

Modern synthetic organic chemistry heavily relies on catalysis to achieve transformations that are otherwise difficult or inefficient. The synthesis of functionalized quinolinones has benefited immensely from these advances. researchgate.netmdpi.com

Transition metal catalysis , particularly with palladium, is central to many contemporary routes. ias.ac.in The Heck reaction , which couples aryl halides with alkenes, offers a powerful method for C-C bond formation. organic-chemistry.orgwikipedia.org A domino Heck/cyclization sequence, for example, can react a substituted 2-iodoaniline (B362364) with an appropriate phenyl-containing alkene to directly assemble the 4-phenylquinolin-2-one structure. nih.govscispace.com Similarly, the aforementioned Suzuki-Miyaura coupling provides a robust method for aryl-aryl bond formation, ideal for installing the C4-phenyl group. nih.govarkat-usa.org

More recently, photocatalysis has emerged as a sustainable and mild synthetic tool. acs.orgacs.org These reactions use light energy, often in conjunction with a photocatalyst, to generate reactive radical intermediates under gentle, ambient temperature conditions. acs.org Photocatalytic methods have been developed for quinoline synthesis via Povarov-type reactions, offering an oxidant-free pathway that enhances the green credentials of the synthesis. acs.orgacs.org While specific application to this compound is still an area of active research, the principles of photocatalysis offer a promising future direction for the synthesis of such complex heterocyclic compounds. nih.gov

Development of Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of quinolinone derivatives, this has translated into the adoption of alternative energy sources, environmentally benign catalysts, and safer solvent systems. While traditional methods often rely on high temperatures and harsh reagents like polyphosphoric acid (PPA), modern approaches offer greener alternatives. wikipedia.orgnih.gov

Microwave and Ultrasound-Assisted Synthesis:

A significant leap towards sustainable synthesis has been the use of microwave irradiation and ultrasound as alternative energy sources. nih.govnih.govresearchgate.net These techniques offer rapid and efficient heating, drastically reducing reaction times from hours to minutes and often leading to higher yields and purer products. nih.govuns.ac.id For instance, microwave-assisted synthesis of quinazolinone derivatives, structurally related to quinolinones, has been shown to produce compounds in about one hour with yields ranging from 31% to 92%. nih.govnih.gov Similarly, ultrasound has been successfully employed in the synthesis of various quinoline derivatives, promoting reactions in greener solvents like water. nih.govnih.govresearchgate.netmdpi.com These methods minimize the use of high-boiling-point solvents and reduce energy consumption, aligning with the core tenets of green chemistry.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Quinolone Synthesis

| Feature | Conventional Method (e.g., PPA) | Green Method (Microwave/Ultrasound) |

| Reaction Time | Several hours | Minutes to ~1 hour nih.gov |

| Energy Source | Conductive heating (oil bath) | Microwave/Ultrasound irradiation nih.govuns.ac.id |

| Reagents | Often requires large excess of strong acids (PPA) wikipedia.orgnih.gov | Catalytic amounts of greener catalysts nih.govrsc.org |

| Solvents | High-boiling, often hazardous solvents | Greener solvents (e.g., water, ethanol) or solvent-free conditions nih.govjptcp.com |

| Yields | Variable, often moderate | Generally good to excellent nih.govuns.ac.id |

| Byproducts | Significant, requiring extensive purification | Reduced byproduct formation uns.ac.id |

Advanced Catalytic Systems:

The development of novel catalysts is another cornerstone of green synthetic protocols. Researchers have explored the use of more environmentally friendly and recoverable catalysts to replace traditional strong acids.

Tin(II) Chloride (SnCl₂·2H₂O): This has been used as an effective precatalyst for the rapid, one-pot synthesis of quinolines under ultrasound irradiation in water, demonstrating good yields. nih.govresearchgate.net

Iron(III) Triflate (Fe(OTf)₃): This iron-based catalyst offers a more benign alternative to other transition metals for quinoline synthesis, with reports of high recovery and reuse. rsc.org

Palladium Catalysis: While palladium is a precious metal, modern protocols focus on using it in very low concentrations (low catalyst loading) under milder conditions for reactions like carbonylative Sonogashira cross-coupling to build the quinolone core. mdpi.comrsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for the synthesis of quinolin-4-ones under mild, metal-free conditions, generating water and carbon dioxide as the only byproducts. mdpi.com

Elucidation of Reaction Mechanisms for Key Transformations

The primary method for synthesizing 4-phenyl-2-quinolinone derivatives is the Knorr Quinoline Synthesis , an acid-catalyzed intramolecular cyclization of a β-ketoanilide. wikipedia.orgnih.gov For the specific synthesis of this compound, the key starting material is N-(4-bromophenyl)-3-oxo-3-phenylpropanamide .

The reaction is typically carried out using a strong acid such as sulfuric acid or polyphosphoric acid (PPA) at elevated temperatures. wikipedia.orgnih.gov The mechanism of this transformation has been a subject of study, with key insights revising the understanding of the intermediates involved.

The Mechanism of the Knorr Cyclization:

Protonation: The reaction initiates with the protonation of the β-ketoanilide. Early mechanistic proposals suggested protonation could occur on either the amide nitrogen or the keto oxygen.

Formation of a Dicationic Intermediate: More recent and detailed studies, using NMR spectroscopy and theoretical calculations, have revised the mechanism. It is now widely accepted that in the presence of a large excess of strong acid (like PPA or triflic acid), a highly reactive O,O-dicationic intermediate , also known as a superelectrophile, is formed. wikipedia.orgyoutube.com This is favored over the previously proposed N,O-dicationic intermediate. wikipedia.orgyoutube.com

Electrophilic Aromatic Substitution: This superelectrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the 4-bromoaniline moiety attacks the enolic carbon, leading to the closure of the heterocyclic ring.

Dehydration and Tautomerization: The resulting intermediate rapidly undergoes dehydration (loss of a water molecule) to form the aromatic quinoline ring system. The initial product is a 2-hydroxyquinoline (B72897), which exists in tautomeric equilibrium with the more stable 2-quinolone form. For the target compound, this results in the formation of this compound.

It is crucial to control the reaction conditions, as variations can lead to competing reactions. For instance, using a smaller amount of acid can favor the formation of 4-hydroxyquinolines instead of the desired 2-hydroxyquinolines. wikipedia.orgyoutube.com The Conrad-Limpach-Knorr synthesis further highlights this complexity, where reaction temperature can dictate the regioselectivity of the initial condensation between an aniline and a β-ketoester, ultimately determining whether a 2-quinolone or a 4-quinolone is formed. wikipedia.orgquimicaorganica.org Under thermodynamic control (higher temperatures, ~140 °C), the reaction favors the formation of the β-keto anilide, which then cyclizes to the 2-hydroxyquinoline (2-quinolone). wikipedia.org

Advanced Molecular Structure Elucidation and Spectroscopic Analysis

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information about the molecular structure of 6-bromo-4-phenyl-1H-quinolin-2-one in both solution and solid states.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not readily found in the cited literature, the expected chemical shifts and multiplicities can be predicted based on the analysis of closely related structures and known substituent effects.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinolinone core and the pendant phenyl ring, as well as a characteristic signal for the N-H proton. The bromine atom at the C6 position will influence the chemical shifts of the protons on the fused benzene (B151609) ring.

Expected ¹H NMR Data (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~6.4-6.5 | s | - |

| H5 | ~7.8-7.9 | d | J ≈ 2.0 |

| H7 | ~7.7-7.8 | dd | J ≈ 8.8, 2.0 |

| H8 | ~7.4-7.5 | d | J ≈ 8.8 |

| Phenyl H (ortho) | ~7.4-7.5 | m | - |

| Phenyl H (meta, para) | ~7.5-7.6 | m | - |

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for all 15 carbon atoms in the molecule. The carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift.

Expected ¹³C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~162-164 |

| C3 | ~122-124 |

| C4 | ~140-142 |

| C4a | ~139-141 |

| C5 | ~128-130 |

| C6 | ~118-120 (C-Br) |

| C7 | ~134-136 |

| C8 | ~117-119 |

| C8a | ~122-124 |

| Phenyl C (ipso) | ~135-137 |

| Phenyl C (ortho) | ~129-131 |

| Phenyl C (meta) | ~128-130 |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (C₁₅H₁₀BrNO), the molecular ion peak would be a key feature.

Expected Mass Spectrometry Data:

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with approximately equal intensity (the A+2 peak), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br. The expected m/z values would be around 298.99 (for C₁₅H₁₀⁷⁹BrNO) and 300.99 (for C₁₅H₁₀⁸¹BrNO).

Key Fragmentation Patterns: Electron impact ionization would likely induce fragmentation. Plausible fragmentation pathways include the loss of a carbon monoxide molecule ([M-CO]⁺), loss of a bromine radical ([M-Br]⁺), or loss of HBr ([M-HBr]⁺).

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Amide N-H | N-H | ~3100-3300 | Stretching, likely broad |

| Aromatic C-H | C-H | ~3000-3100 | Stretching |

| Amide C=O (Lactam) | C=O | ~1650-1670 | Carbonyl stretching |

Single-Crystal X-ray Crystallography for Solid-State Structural Determination

While the crystal structure for this compound itself is not available in the searched literature, the structure of the parent compound, 4-phenylquinolin-2(1H)-one, has been determined and provides a robust model for analysis. researchgate.net

The crystal structure of 4-phenylquinolin-2(1H)-one confirms that it exists in the lactam form, with a double bond between C3 and C4, and a carbonyl group at the C2 position. researchgate.net The quinolinone moiety is nearly planar. The key conformational feature is the dihedral angle between the planar quinolinone core and the attached phenyl ring at the C4 position. In the parent compound, this angle is 64.65(6)°, indicating a significant twist of the phenyl group out of the plane of the quinolinone ring. researchgate.net This twisted conformation is likely due to steric hindrance between the ortho-protons of the phenyl ring and the proton at the C5 position of the quinolinone core. The introduction of a bromine atom at the C6 position is not expected to significantly alter this core conformation.

The crystal packing of these molecules is dominated by intermolecular hydrogen bonds. In the parent 4-phenylquinolin-2(1H)-one, molecules form centrosymmetric dimers through strong N-H···O hydrogen bonds between the amide proton (N1-H) of one molecule and the carbonyl oxygen (C2=O) of another. researchgate.net These dimers are further linked by weaker C-H···O interactions. researchgate.net

For this compound, a similar hydrogen-bonding pattern forming N-H···O linked dimers is anticipated to be the primary motif driving crystal packing. Additionally, the presence of the bromine atom at the C6 position introduces the possibility of other significant intermolecular interactions:

Halogen Bonding: The electropositive region on the bromine atom (the σ-hole) could interact with a Lewis base, such as the carbonyl oxygen of a neighboring molecule, forming a C-Br···O halogen bond.

π-π Stacking: The planar aromatic systems of the quinolinone core and the phenyl rings could engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Pharmacological Research and in Vitro Biological Activity Profiling

Methodologies for In Vitro Biological Screening

Standard methodologies are employed to assess the biological activity of quinolinone derivatives. A primary technique for evaluating potential anticancer effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric method is used to determine the cytotoxic activity of a compound by measuring the metabolic activity of cells, which is indicative of cell viability. For instance, in studies of related quinazolinone derivatives, the MTT method was used to screen for antiproliferative activity against various cancer cell lines, such as MCF-7 (breast cancer) and SW480 (colon cancer), with results typically reported as IC₅₀ values (the concentration required to inhibit cell growth by 50%). nih.gov

Enzymatic Inhibition Investigations

Kinase Inhibition Profiles and Selectivity

While the broader 6-bromoquinoline (B19933) scaffold is a known component in the design of kinase inhibitors, specific data on the kinase inhibition profile and selectivity of 6-bromo-4-phenyl-1H-quinolin-2-one is not extensively detailed in currently available literature. Research on structurally related compounds, such as certain quinazoline (B50416) derivatives, has shown inhibition of specific kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov However, direct evidence of the kinase inhibitory action of this compound is not specified.

Carbonic Anhydrase Inhibition and Isoform Specificity

There is no specific information available in the reviewed scientific literature regarding the inhibitory activity of this compound against carbonic anhydrase isoforms. Studies on this target have often focused on different heterocyclic scaffolds, such as sulfonamides or different quinazolinone structures.

Inhibition of Tubulin Polymerization

The 4-phenyl-2-quinolone (4-PQ) structural class, to which this compound belongs, has been investigated for its potential as antimitotic agents that function by inhibiting tubulin polymerization. nih.gov These agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Some 4-PQ derivatives have been shown to interact with the colchicine-binding site on tubulin. nih.gov However, specific studies detailing the tubulin polymerization inhibitory activity and IC₅₀ values for the 6-bromo substituted derivative are not presently available in the cited literature.

Dihydrofolate Reductase and Thymidylate Synthase Modulation

Investigations into the inhibition of dihydrofolate reductase (DHFR) and thymidylate synthase have been conducted for various heterocyclic compounds, including those with a quinazolinone core. For example, studies on 6-bromo- or 6,8-dibromo-quinazolin-4(3H)-ones have explored their potential as DHFR inhibitors. researchgate.net Dihydrofolate reductase is a crucial enzyme for the synthesis of nucleic acids and amino acids. researchgate.netnih.gov However, specific data on the modulation of DHFR or thymidylate synthase by this compound have not been reported in the available scientific literature.

Anti-Infective Activity Assessment

While various quinoline (B57606) and quinazolinone derivatives have been evaluated for their anti-infective properties, including antibacterial and antiviral activities, specific research detailing the anti-infective profile of this compound is not available in the reviewed literature. Studies on related 6-bromo-quinazolinone structures have shown some potential for antibacterial activity. researchgate.net

Antibacterial Spectrum and Potency

Derivatives of 6-bromo-quinazolinone have been investigated for their efficacy against a range of bacteria. For instance, new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one derivatives demonstrated significant antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. nih.gov Specifically, certain compounds within this series showed activity comparable to standard antibacterial drugs. nih.gov Another study on 6,8-dibromo-4(3H)quinazolinone derivatives also reported antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial effects of polyphenolic compounds, a broad class that includes quinolinone-like structures, are known to vary depending on the bacterial strain. frontiersin.org Generally, Gram-positive bacteria tend to be more susceptible to these compounds than Gram-negative bacteria. frontiersin.org The structural characteristics of the compounds, such as the substitution on the phenyl ring, play a crucial role in their antibacterial potency. nih.gov

Interactive Data Table: Antibacterial Activity of 6-bromo-quinazolinone Derivatives

| Derivative | Gram-Positive Bacteria | Gram-Negative Bacteria | Potency |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Bacillus subtilis, Staphylococcus aureus | Pseudomonas aeruginosa | Significant |

| 6,8-dibromo-4(3H)quinazolinone | Staphylococcus aureus, Legionella monocytogenes, Bacillus cereus | Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium | Active |

Antifungal Efficacy

The antifungal potential of 6-bromo-quinazolinone derivatives has been explored against various fungal strains. Studies have shown that these compounds exhibit notable antifungal activity. For example, newly synthesized 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones were tested against Candida albicans, Aspergillus niger, and Curvularia lunata, with some derivatives showing significant efficacy. nih.gov Similarly, 6,8-dibromo-4(3H)quinazolinone derivatives were effective against Candida albicans and Aspergillus flavus. nih.gov

Research on other quinazoline derivatives, such as 6-bromo-4-ethoxyethylthio quinazoline, has demonstrated high antifungal activities against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79μg/mL. researchgate.net The mechanism of action is thought to involve the disruption of essential cellular components like reducing sugar, chitosan, and soluble protein. researchgate.net Furthermore, the introduction of a bromo substituent at the fourth position of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been shown to enhance their antifungal potential against Candida albicans. mdpi.com

Interactive Data Table: Antifungal Activity of 6-bromo-quinazolinone Derivatives

| Derivative | Fungal Strains | Potency |

| 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one | Candida albicans, Aspergillus niger, Curvularia lunata | Significant |

| 6,8-dibromo-4(3H)quinazolinone | Candida albicans, Aspergillus flavus | Active |

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High (EC50: 17.47-70.79μg/mL) |

| Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates | Candida albicans | Inhibitory |

Antiviral Activity, Including HIV-1 Reverse Transcriptase Inhibition

While direct studies on the antiviral activity of this compound are limited, the broader class of quinazolinones has been investigated for anti-HIV activity. researchgate.net The enzyme HIV-1 reverse transcriptase (RT) is a key target for antiretroviral drugs. nih.govmdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to a hydrophobic pocket near the enzyme's active site, blocking the chemical reaction of DNA polymerization without preventing nucleotide binding. nih.gov

Some quinolinonyl non-diketo acid derivatives have shown inhibitory activity against the ribonuclease H (RNase H) function of HIV-1 RT. acs.org For instance, certain derivatives displayed IC50 values in the low micromolar range. acs.org The substitution pattern on the quinolinone ring is critical for this activity, with modifications at position 6 influencing the inhibitory potency. acs.org

Anti-Inflammatory and Analgesic Activity Studies

Quinazolinone derivatives have been recognized for their anti-inflammatory and analgesic properties. scirea.org Studies on new 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones revealed that some compounds exhibited good anti-inflammatory activity, comparable to the standard drug ibuprofen, in carrageenan-induced paw edema tests in rats. nih.gov

Similarly, derivatives of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one have demonstrated significant analgesic activity in acetic acid-induced writhing models in mice. scirea.orgscirea.org Certain synthesized compounds showed higher analgesic activity than the standard drug indomethacin. scirea.orgscirea.org The anti-inflammatory and analgesic potential of these compounds is often linked, with compounds showing good anti-inflammatory effects also displaying better analgesic activity. nih.gov

Anticancer Activity and Cytotoxicity against Specific Cancer Cell Lines (in vitro)

The anticancer potential of quinolinone and quinazolinone derivatives is an area of active research. The 2-quinolone core is a bio-isosteric structure of coumarin (B35378), and derivatives of 4-phenyl-2-quinolones (4-PQs) have shown excellent anticancer activities. nih.gov The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance anticancer effects. nih.gov

Derivatives of 6-bromo quinazoline have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, a series of 6-bromo-quinazoline-4(3H)-one derivatives were tested against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with some compounds showing potent activity. nih.govresearchgate.net These compounds often exhibit selectivity, showing less cytotoxic effects on normal cell lines compared to cancer cells. nih.govresearchgate.net The substitution at different positions on the quinazolinone ring significantly influences the anticancer activity. nih.govresearchgate.net

Other related structures, such as 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones, have also demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia, hepatoma, and lung carcinoma cells. researchgate.net

Interactive Data Table: Anticancer Activity of 6-bromo-quinazoline Derivatives

| Derivative | Cancer Cell Lines | Potency (IC50) |

| 6-bromo-quinazoline-4(3H)-one derivative 8a | MCF-7, SW480 | 15.85 ± 3.32 µM, 17.85 ± 0.92 µM |

| 6-pyrrolidinyl-2-(2-substituted phenyl)-4-quinazolinones | U937, WEHI-3 | 0.30 to 10.10 μM |

Exploration of Other Biological Effects (e.g., Neuroprotective Potential)

While the primary focus of research on this compound and its analogs has been on the aforementioned activities, the broad pharmacological profile of the quinolinone scaffold suggests potential for other biological effects. The diverse activities, including anti-inflammatory and anticancer properties, hint at the possibility of neuroprotective potential, although specific studies on this aspect for the title compound are not extensively reported in the provided context. The anti-inflammatory activity, in particular, could be relevant to neuroprotection, as inflammation is a key factor in many neurodegenerative diseases. mdpi.com Further research is needed to explore the full spectrum of biological activities of this compound.

Structure Activity Relationship Sar and Molecular Design Principles

Systematic Investigation of Substituent Effects on Biological Potency and Selectivity

A systematic approach to understanding the SAR of the 6-bromo-4-phenyl-1H-quinolin-2-one scaffold involves dissecting the molecule into its key components: the bromine atom at position 6, the phenyl group at position 4, and the core quinolinone ring system.

The presence and position of halogen substituents on the quinoline (B57606) ring are known to be significant modulators of biological activity. In the broader family of quinolinones, the introduction of a fluorine atom at the C-6 position was a breakthrough that substantially improved the spectrum of activity in second-generation quinoline-based drugs. mdpi.com This highlights the sensitivity of the C-6 position to halogen substitution.

For the closely related quinazolinone scaffold, a single substitution at the sixth position has been found to be advantageous for enhancing antitumor activities. researchgate.net Specifically, synthesizing a series of 6-bromo-2,3-disubstituted quinazolin-4-ones has been a strategy to explore potential anticancer and antimicrobial agents. researchgate.netbiomedpharmajournal.org Studies on ring-substituted 4-hydroxy-1H-quinolin-2-ones also indicate that biological activity is positively influenced by substitutions at the C-6 position. mdpi.com The bromine atom at position 6 in this compound, with its specific electronic and steric properties, is therefore a critical feature that modulates the molecule's interaction with biological targets.

The 4-phenyl substituent is a key structural feature that significantly influences the biological profile of the quinolinone core. The orientation and electronic properties of this ring and any substituents on it can dramatically alter activity.

In a study involving "bromine scanning" around the phenyl group of related 4-phenylquinolone derivatives, researchers found that the position of the bromine atom (ortho, meta, or para) on the phenyl ring influenced crystal packing and intermolecular interactions, such as halogen bonding. nih.gov While all tested bromo-substituted compounds retained the basic structural features for moderate activity as calcium-channel antagonists, the specific substitution pattern altered their solid-state properties. nih.gov

Furthermore, research on 4-phenyl-2-quinolones (4-PQs) as anticancer agents has demonstrated the profound impact of substituents on the 4-phenyl ring. nih.gov A series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives were synthesized and evaluated for their antiproliferative effects. The results showed that the substitution pattern on both the quinolone and the phenyl ring was crucial for activity. For instance, compound 22 (6-methoxy-4-(4-methoxyphenyl)-1H-quinolin-2-one) showed excellent antiproliferative activity against COLO205 and H460 cancer cell lines, with IC₅₀ values of 0.32 μM and 0.89 μM, respectively. nih.gov This indicates that methoxy (B1213986) groups, particularly on the 4-phenyl ring, can significantly enhance potency.

Table 1: Antiproliferative Activity of Methoxy-Substituted 4-Phenyl-2-Quinolone Derivatives

This table is interactive. You can sort and filter the data.

| Compound Number | Substitutions | Cell Line | IC₅₀ (μM) |

|---|---|---|---|

| 22 | 6-methoxy, 4-(4-methoxyphenyl) | COLO205 | 0.32 |

| 22 | 6-methoxy, 4-(4-methoxyphenyl) | H460 | 0.89 |

| HPK | 6,7-methylenedioxy, 4-(2',4'-dimethoxyphenyl) | HL-60 | 0.4-1.0 |

| HPK | 6,7-methylenedioxy, 4-(2',4'-dimethoxyphenyl) | Hep3B | 0.4-1.0 |

| HPK | 6,7-methylenedioxy, 4-(2',4'-dimethoxyphenyl) | H460 | 0.4-1.0 |

Data sourced from a study on 4-phenyl-2-quinolones as anticancer agents. nih.gov

In studies of related 4-hydroxy-2-quinolinone carboxamides, the nature of the substituent on the quinolinone nitrogen influenced biological activity. For example, comparing an N-phenyl derivative to an N-methyl analog showed a significant difference in antioxidant activity, with the N-phenyl derivative showing potent activity while the N-methyl version was much weaker in certain assays. mdpi.com This demonstrates that the steric and electronic properties of the N1-substituent can have a profound effect on the molecule's biological profile. The 1H-quinolin-2-one structure, with a hydrogen at the N1 position, offers a prime site for modification to optimize activity.

Pharmacophore Identification and Rational Design for Optimized Biological Profiles

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the 4-phenyl-2-quinolone class of compounds, molecular docking studies have been used to identify a potential pharmacophore for their anticancer activity. nih.gov

These studies suggest that 4-phenyl-2-quinolones may act as antimitotic agents by interacting with the colchicine-binding pocket of tubulin. nih.gov The rational design of these compounds was inspired by their structural mimicry of podophyllotoxin (B1678966) (PPT) analogs. The pharmacophore model would thus include:

A planar aromatic quinolinone ring system capable of hydrophobic interactions.

A strategically positioned 4-phenyl ring, which can be substituted to enhance binding.

Hydrogen bond donors and acceptors, such as the N-H and carbonyl oxygen of the quinolinone ring.

By understanding these key features, medicinal chemists can rationally design new derivatives with optimized biological profiles, for example, by introducing substituents that enhance the interaction with specific residues within the target binding site.

Application of Bioisosteric Replacement Strategies to Enhance Efficacy

Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's physicochemical and pharmacological properties without making a significant change to its steric and electronic character. drughunter.com This approach can be applied to this compound to enhance efficacy, improve selectivity, or alter metabolic properties.

Key opportunities for bioisosteric replacement in this molecule include:

The Bromine Atom: The bromine at C-6 could be replaced with other halogens (Cl, F) or classical bioisosteres like a cyano (-CN) or trifluoromethyl (-CF₃) group. These changes would systematically alter the lipophilicity and electronic nature of the quinolinone core, potentially leading to improved potency or a different selectivity profile.

The Phenyl Ring: The 4-phenyl group can be replaced with other aromatic or heteroaromatic rings, such as pyridine, thiophene, or furan. drughunter.com This strategy, known as ring bioisosterism, can modulate binding interactions, alter solubility, and potentially reduce metabolic liabilities associated with a phenyl ring.

The Quinolinone Core: While more synthetically challenging, isosteres of the lactam functionality within the quinolinone ring could be explored.

By systematically applying these bioisosteric replacement strategies, researchers can generate novel analogs of this compound with potentially superior therapeutic properties. drughunter.com

Computational and Theoretical Investigations in Drug Discovery

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to forecast the binding mode of a ligand to the active site of a receptor, providing valuable information about the potential efficacy of a drug candidate.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been instrumental in evaluating the potential of quinolin-2-one derivatives as therapeutic agents. For instance, in the context of anticancer drug development, derivatives of 4-hydroxy-1-phenyl-2(1H)-quinolone were docked into the active pocket of the EGFR tyrosine kinase domain. These studies revealed that the synthesized compounds exhibited well-conserved hydrogen bonding with one or more amino acid residues within the active site, indicating a strong potential for inhibition. nih.gov

Similarly, molecular docking has been employed to investigate the anticancer mechanisms of 4-phenyl-2-quinolone (4-PQ) derivatives. These studies have focused on the docking mode of these compounds in the colchicine-binding pocket of the tubulin receptor, suggesting a potential mechanism for their observed antiproliferative activities. nih.gov While specific docking studies for 6-bromo-4-phenyl-1H-quinolin-2-one are not detailed in the provided results, the general applicability of these methods to the quinolone scaffold highlights their importance in predicting binding modes and affinities. The binding energy of similar compounds, such as certain quinazoline-4(3H)-one derivatives, have been calculated against targets like EGFR, with values around -5.3 to -6.7 kcal/mol, indicating favorable interactions. nih.gov

Analysis of Key Interacting Residues within Active Sites

A crucial aspect of molecular docking is the identification of key amino acid residues within the receptor's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-receptor complex. For example, in the study of 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives, the docking results highlighted specific hydrogen bonding patterns with residues in the EGFR tyrosine kinase domain. nih.gov The analysis of these interactions provides a rational basis for the design of more potent and selective inhibitors. By understanding which residues are key for binding, medicinal chemists can modify the ligand's structure to enhance these interactions, thereby improving its therapeutic potential.

Quantum Chemical Calculations for Electronic and Reactivity Profiles

Quantum chemical calculations offer a deeper understanding of the electronic structure and reactivity of molecules. These methods can predict various molecular properties that are not easily accessible through experimental techniques.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Anthracene Cyclic Trimer acs.org | - | - | 2.66 |

| Anthracene Cyclic Tetramer acs.org | - | - | 3.35 |

| 1,8-dimesitylanthracene acs.org | - | - | 3.86 |

| Phthalocyanine molecule researchgate.net | -5.0720 | -2.9035 | 2.1685 |

Mapping of Molecular Electrostatic Potential (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent neutral or less negative regions, respectively. researchgate.net

MEP analysis has been applied to various heterocyclic compounds to understand their reactivity. For instance, in the study of 4-Phenylpyrimidine, the MEP map was used to identify the electron-rich and electron-poor regions, providing insights into its intermolecular interactions. researchgate.net Visualizing the MEP of this compound would allow for the identification of its most reactive sites, guiding further chemical modifications to enhance its biological activity.

Medicinal Chemistry Applications and Future Research Directions

Positioning 6-Bromo-4-phenyl-1H-quinolin-2-one as a Privileged Scaffold in Medicinal Chemistry

The concept of a privileged scaffold refers to a molecular framework that is able to bind to multiple biological targets with high affinity, thereby serving as a versatile template for the design of novel bioactive compounds. The quinolinone skeleton is widely recognized as a privileged structure, with numerous derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The specific compound, this compound, incorporates several key features that enhance its potential as a privileged scaffold:

The Quinolinone Core: This rigid bicyclic system provides a defined three-dimensional arrangement for the substituent groups, which is crucial for specific interactions with biological macromolecules.

The 6-Bromo Substitution: The presence of a bromine atom at the 6-position is of particular interest. Halogenation, especially bromination, at this position in related quinazoline (B50416) and quinoline (B57606) systems has been shown to enhance anticancer activity. nih.gov This is often attributed to the halogen's ability to form halogen bonds and to modulate the electronic properties of the molecule, potentially improving its binding affinity and pharmacokinetic profile.

The 4-Phenyl Group: The phenyl ring at the 4-position adds a significant lipophilic and aromatic character to the molecule. This group can engage in various non-covalent interactions with target proteins, such as π-π stacking and hydrophobic interactions, which are critical for molecular recognition and binding.

These structural attributes collectively position this compound as a promising starting point for the development of new drugs targeting a range of diseases.

Strategic Design and Synthesis of Novel Quinolinone Derivatives with Enhanced Therapeutic Potential

The versatility of the this compound scaffold lies in the potential for chemical modification at several positions to optimize its biological activity. The synthesis of novel derivatives is a key step in exploring the structure-activity relationships (SAR) and developing compounds with enhanced therapeutic potential.

Synthetic strategies for analogous quinolinone and quinazolinone systems often involve multi-step sequences starting from readily available materials like anthranilic acid derivatives. nih.gov For instance, a general approach could involve the reaction of a suitably substituted aniline (B41778) with a β-ketoester, followed by a cyclization reaction to form the quinolinone ring. The phenyl group at the 4-position can be introduced via various cross-coupling reactions, such as the Suzuki or Negishi coupling.

Future synthetic efforts could focus on:

Modification of the Phenyl Ring: Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), nitro, or other heterocyclic rings) on the 4-phenyl group can significantly impact the molecule's polarity, solubility, and interaction with specific biological targets.

Derivatization at the N1-Position: The nitrogen atom at the 1-position of the quinolinone ring is a key site for derivatization. Alkylation or acylation at this position can modulate the compound's pharmacokinetic properties.

Introduction of Functional Groups at Other Positions: Exploring substitutions at other available positions on the quinolinone ring could lead to the discovery of novel interactions with biological targets.

A study on related 6-bromo-2-phenyl-3-substituted quinazolin-4(3H)-ones demonstrated that various substitutions at the 3-position could be readily achieved, leading to a library of compounds for biological evaluation. researchgate.net This highlights the synthetic tractability of this class of compounds for generating chemical diversity.

Lead Optimization and Derivatization Strategies for Specific Biological Targets

Once a lead compound with promising biological activity is identified, the process of lead optimization is initiated to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com For this compound, lead optimization strategies would be guided by the specific biological target of interest.

For example, given the known anticancer potential of related bromo-substituted quinolinones, a key therapeutic area to explore is oncology. nih.govmdpi.com Many anticancer drugs target specific enzymes or receptors involved in cancer cell proliferation and survival.

Potential Biological Targets and Derivatization Strategies:

| Biological Target Class | Derivatization Strategy | Rationale |

| Kinases | Introduction of amine-containing side chains at the N1-position or on the 4-phenyl ring. | Many kinase inhibitors feature a 4-anilinoquinoline scaffold. mdpi.com The nitrogen atom can form crucial hydrogen bonds in the ATP-binding pocket of kinases. |

| Tubulin | Modification of the 4-phenyl ring with groups that can interact with the colchicine (B1669291) binding site. | Quinoline-chalcone hybrids have shown to inhibit tubulin polymerization. nih.gov The phenyl group could be modified to mimic chalcone-like interactions. |

| PI3K/mTOR Pathway | Synthesis of analogs with functionalities known to interact with the PI3K/mTOR active site. | A related compound, 6-bromo-4-iodoquinoline, is an intermediate in the synthesis of a PI3K/mTOR inhibitor. atlantis-press.comresearchgate.net |

The process of lead optimization is iterative, involving cycles of chemical synthesis, biological testing, and computational modeling to guide the design of improved analogs. patsnap.com

Exploration of Emerging Therapeutic Areas and Uncharted Biological Pathways

While cancer remains a primary focus for quinolinone derivatives, the privileged nature of the this compound scaffold suggests its potential in other therapeutic areas.

Emerging Therapeutic Areas:

Neurodegenerative Diseases: Some quinoline derivatives are being investigated for their neuroprotective effects. nih.gov The ability of the scaffold to cross the blood-brain barrier (a critical factor for CNS drugs) would need to be assessed and optimized. The potential to inhibit enzymes like acetylcholinesterase, as seen with some quinoline derivatives, could be relevant for Alzheimer's disease. researchgate.net

Inflammatory Diseases: Quinolinone derivatives have been reported to possess anti-inflammatory properties. The development of analogs targeting key inflammatory mediators like cytokines or enzymes such as cyclooxygenases (COX) could be a promising avenue.

Infectious Diseases: The quinolone scaffold is the basis for a major class of antibiotics (fluoroquinolones). While the focus of this article is on non-antibiotic applications, the potential for developing novel antibacterial or antifungal agents based on the this compound scaffold should not be entirely dismissed, especially in the face of growing antimicrobial resistance. researchgate.net

Exploring these uncharted biological pathways will require extensive screening of the compound and its derivatives in a wide range of biological assays.

Integration of Advanced Drug Discovery Methodologies

Modern drug discovery heavily relies on computational tools and advanced screening techniques to accelerate the identification and optimization of lead compounds. The development of therapeutics based on this compound would greatly benefit from the integration of these methodologies.

Virtual Screening: This computational technique can be used to screen large libraries of virtual compounds against a specific biological target. irphouse.com Starting with the this compound scaffold, virtual libraries of derivatives can be generated and docked into the active site of a target protein to predict their binding affinity and identify promising candidates for synthesis and biological testing.

Fragment-Based Drug Design (FBDD): FBDD is a powerful strategy for identifying novel lead compounds. nih.govnih.gov In this approach, small molecular fragments are screened for their ability to bind to a biological target. The this compound molecule itself, or smaller fragments of it (e.g., the brominated quinolinone core or the phenyl group), could be included in a fragment library. Once a binding fragment is identified, it can be grown or linked with other fragments to generate a more potent lead compound. A modular synthetic platform for elaborating fragments in three dimensions could be particularly useful for this scaffold. acs.org

The integration of these advanced methodologies can significantly streamline the drug discovery process, reducing the time and cost associated with bringing a new drug to the market.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-bromo-4-phenyl-1H-quinolin-2-one, and how can purity be optimized?

- Microwave-assisted synthesis : Utilize indium(III) chloride as a catalyst under microwave irradiation (360 W, 5 minutes) to achieve cyclization of precursor chalcones, yielding ~63% product .

- Literature-based protocols : Follow established procedures for analogous brominated quinolones, such as halogenation of 4-phenylquinolin-2-one derivatives using brominating agents like NBS (N-bromosuccinimide) .

- Purity control : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via HPLC (≥98%) .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., δ 7.68–7.64 ppm for quinoline protons) and carbonyl signals (δ ~170–180 ppm) .

- HRMS : Confirm molecular mass with <1 ppm error (e.g., calc. for C₁₅H₁₀BrNO: 300.0004; found: 300.0006) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N dimer formation) .

Q. How can solubility challenges for biological assays be addressed?

- Solvent selection : Use polar aprotic solvents (DMSO) for initial stock solutions, followed by dilution in aqueous buffers containing ≤10% ethanol .

- Light sensitivity : Store solutions in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in catalytic reactions?

- DFT calculations : Model electron density maps to identify electrophilic sites (e.g., bromine substitution effects on quinoline ring reactivity) .

- Molecular docking : Screen interactions with biological targets (e.g., kinases) using software like AutoDock Vina to prioritize derivatives for synthesis .

Q. How can contradictory spectral data between synthetic batches be resolved?

- Reproducibility checks : Repeat reactions under inert atmospheres (N₂/Ar) to exclude oxidative byproducts .

- Control experiments : Compare with literature NMR shifts for brominated quinolones (e.g., δ 11.3 ppm for NH protons in DMSO-d₆) .

Q. What methodologies elucidate the reaction mechanism of brominated quinolones in cross-coupling reactions?

- Kinetic studies : Monitor Suzuki-Miyaura coupling progress via GC-MS to assess Pd-catalyzed aryl-bromine bond activation rates.

- Isotopic labeling : Use ¹⁸O-labeled carbonyl groups to track keto-enol tautomerization during nucleophilic substitutions .

Q. How do substituents influence the biological activity of this compound derivatives?

- Structure-activity relationship (SAR) :

| Substituent | Position | Effect on IC₅₀ (μM) | Reference |

|---|---|---|---|

| -Br | C6 | Enhances kinase inhibition | |

| -OCH₃ | C8 | Reduces cytotoxicity |

- Crystallographic analysis : Compare dihedral angles (e.g., 57.84° between quinoline and phenyl rings) to correlate steric effects with activity .

Q. What validation criteria ensure robustness in analytical methods for quantifying this compound?

- Cross-validation : Use HPLC (C18 column, 254 nm), LC-MS, and NMR to cross-check purity and identity .

- Calibration curves : Establish linear ranges (0.1–100 μg/mL) with R² > 0.99 for UV-Vis quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.